

A Comparative Guide to the Efficacy of Ammonium-Based Fertilizers Versus Urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium

Cat. No.: B10827232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of a nitrogen fertilizer is a critical decision in agricultural and research settings, with significant implications for crop yield, nutrient use efficiency, and environmental impact. This guide provides an objective comparison of the performance of two major classes of nitrogen fertilizers: **ammonium**-based fertilizers (e.g., **ammonium** sulfate, **ammonium** nitrate) and urea. The information presented is supported by experimental data to aid in informed decision-making for research and agricultural applications.

Chemical and Physical Properties

Ammonium-based fertilizers and urea differ fundamentally in their chemical composition and properties, which dictates their behavior in the soil and availability to plants. Urea, with approximately 46% nitrogen, is the most concentrated solid nitrogen fertilizer.^[1] In the soil, it undergoes enzymatic hydrolysis by urease to form ammonia and subsequently **ammonium**.^[2] **Ammonium** sulfate contains about 21% nitrogen and 24% sulfur, while **ammonium** nitrate provides nitrogen in both **ammonium** and nitrate forms, typically at a concentration of 33-34%.^{[1][3]}

Property	Urea (CO(NH ₂) ₂)	Ammonium Sulfate ((NH ₄) ₂ SO ₄)	Ammonium Nitrate (NH ₄ NO ₃)
Nitrogen Content	~46% [1]	~21% [1]	33-34% [3]
Form of Nitrogen	Amide	Ammonium	Ammonium and Nitrate [3]
Solubility	Highly soluble [1]	Moderately soluble [4]	Highly soluble
Immediate Plant Availability	No (requires hydrolysis) [3]	Yes (Ammonium)	Yes (Ammonium and Nitrate) [3]
Sulfur Content	None	~24%	None
Soil pH Impact	Initially increases pH locally, can lead to long-term acidification [3][5]	Acidifying effect [1]	Acidifying effect [6]

Agronomic Performance and Efficacy

The efficacy of a nitrogen fertilizer is determined by its ability to supply nitrogen to the crop in a timely and efficient manner, ultimately impacting crop yield and quality.

Crop Yield

Numerous studies have demonstrated that under certain conditions, **ammonium**-based fertilizers can result in higher crop yields compared to urea. Long-term experiments in France on rapeseed, wheat, and barley showed an average annual yield increase of 2% with **ammonium** nitrate compared to urea.[\[7\]](#) A study on fescue production found that urea produced only 72% as much forage as **ammonium** nitrate when considering the yield increase due to nitrogen addition.[\[8\]](#) In a study on highbush blueberries, the yield was 14.8% higher with **ammonium** sulfate compared to urea.[\[9\]](#) However, in some contexts, such as flooded rice production, **ammonium** sulfate and urea have been found to be equally effective.[\[5\]](#)

Table 1: Comparative Crop Yield Data

Crop	Fertilizer Comparison	Yield Difference	Reference
Rapeseed, Wheat, Barley	Ammonium Nitrate vs. Urea	2% higher yield with Ammonium Nitrate (annual effect) ^[7]	Eveillard et al.
Fescue	Ammonium Nitrate vs. Urea	Urea produced 28% less forage yield from added N ^[8]	University of Kentucky
Highbush Blueberry	Ammonium Sulfate vs. Urea	14.8% higher yield with Ammonium Sulfate ^[9]	Mykhailova et al.
Rice (lowland)	Ammonium Sulfate vs. Urea	10% higher grain yield with Ammonium Sulfate ^[4]	Fageria & Santos
Rice (flooded)	Ammonium Sulfate vs. Urea	Similar grain dry matter yields ^[5]	Norman et al.

Nitrogen Use Efficiency (NUE)

Nitrogen use efficiency, a measure of how effectively the applied nitrogen is taken up and utilized by the crop, is a critical factor in fertilizer performance. **Ammonium** nitrate has been shown to have a higher NUE (91%) compared to urea (84%) in long-term trials.^[7] Research on summer maize indicated that the nitrogen recovery efficiency of a urea-**ammonium** nitrate (UAN) solution was 31.2% higher than that of urea alone.^[10] This difference in efficiency is often attributed to the lower potential for nitrogen loss from **ammonium**-based fertilizers under specific environmental conditions.

Environmental Impact and Nitrogen Loss Pathways

A significant portion of applied nitrogen fertilizer can be lost to the environment through various pathways, leading to economic losses and negative environmental consequences.

Ammonia Volatilization

Urea is particularly susceptible to nitrogen loss through ammonia volatilization.[10] When urea is applied to the soil surface, the hydrolysis process can lead to the formation of ammonia gas, which can be lost to the atmosphere.[10] This loss is influenced by factors such as temperature, soil moisture, and pH.[11] In contrast, **ammonium** sulfate has a lower volatilization risk, especially in acidic to neutral soils.[5][12] Experimental data shows that ammonia volatilization from urea can be substantial, with one study reporting an average emission factor of 27% in grassland and 22% in winter cereal experiments, compared to less than 3% for **ammonium** nitrate.[13] The use of urease inhibitors with urea can significantly reduce these losses by about 70%.[13]

Table 2: Ammonia Volatilization Losses from Different Nitrogen Fertilizers

Fertilizer	Ammonia-N Loss (% of applied N)	Crop/System	Reference
Urea	27% (range 10-58%)	Grassland[13]	Chambers & Dampney
Urea	22% (range 2-43%)	Winter Cereals[13]	Chambers & Dampney
Ammonium Nitrate	<3%	Grassland & Winter Cereals[13]	Chambers & Dampney
Urea	16.5%	Intensively managed silage crop[14]	Cowan et al.
Ammonium Nitrate	-	Intensively managed silage crop[14]	Cowan et al.
Urea + Urease Inhibitor	~1.65% (90% reduction from urea)	Intensively managed silage crop[6][14]	Cowan et al.

Nitrate Leaching and Nitrous Oxide Emissions

While urea is more prone to ammonia volatilization, **ammonium** nitrate, which contains readily available nitrate, poses a higher immediate risk of nitrate leaching, especially in sandy soils and under heavy rainfall.[2] Nitrate is highly mobile in the soil and can be leached into groundwater. **Ammonium** nitrate is also associated with higher emissions of nitrous oxide

(N_2O), a potent greenhouse gas.[2][6] One study found that **ammonium** nitrate was the largest emitter of N_2O (0.76% of applied N) compared to urea.[14]

Experimental Protocols

To ensure the reliability and reproducibility of fertilizer efficacy studies, it is crucial to follow detailed and standardized experimental protocols.

Example Experimental Protocol for a Field-Based Fertilizer Comparison Trial

1. Experimental Design:

- Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[15][16]
- Treatments: Include a zero-nitrogen control, and different rates of the fertilizers being compared (e.g., urea, **ammonium** sulfate, **ammonium** nitrate). Treatments should be replicated at least three to four times.
- Plot Size: Plot dimensions should be sufficient to minimize edge effects, for example, 5m x 6m.

2. Site and Soil Characterization:

- Soil Analysis: Collect composite soil samples from the experimental site before fertilizer application. Analyze for key parameters including pH, organic matter content, total nitrogen, available phosphorus, and exchangeable potassium.
- Site History: Record the previous crop, tillage practices, and fertilizer history of the site.

3. Fertilizer Application:

- Timing: Apply fertilizers at the recommended growth stage for the specific crop being tested. For cereal crops, this may involve a split application, with a portion applied at sowing and the remainder at a later growth stage.[16]

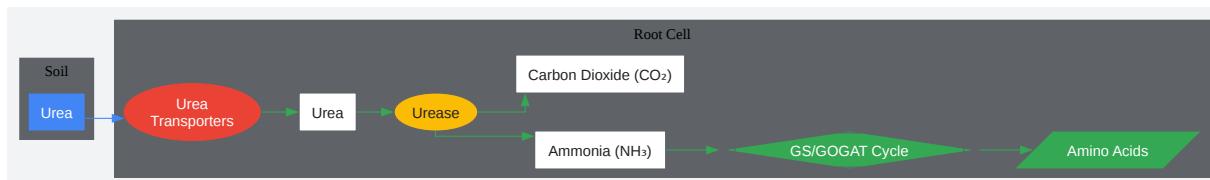
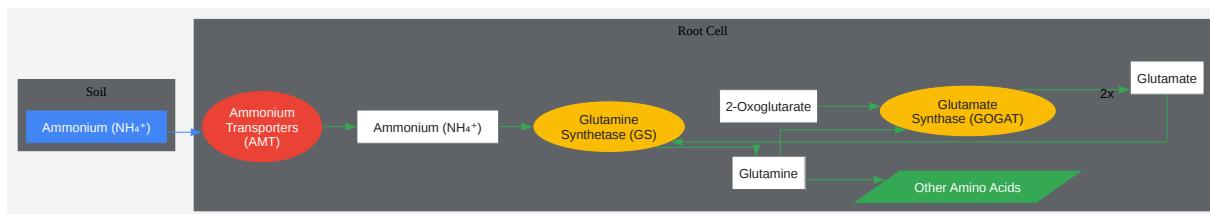
- Method: The method of application (e.g., broadcast, banding) should be uniform across all treatments and reflect common agricultural practices.

4. Data Collection:

- Crop Yield: At maturity, harvest a predetermined area from the center of each plot to determine grain and/or biomass yield.
- Nitrogen Uptake: Analyze the nitrogen content of the harvested plant material (grain and straw) to calculate total nitrogen uptake.
- Nitrogen Loss Measurement (Ammonia Volatilization):
 - Method: Use techniques such as the wind tunnel method, passive flux samplers, or dositube methods to measure ammonia emissions from the plots.[3][13]
 - Sampling: Begin measurements immediately after fertilizer application and continue for a specified period (e.g., 14-28 days), with more frequent sampling in the initial days when losses are highest.[13]

5. Statistical Analysis:

- Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the fertilizer treatments for the measured parameters (yield, N uptake, etc.).[13]
- Mean Separation Tests: If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD) to compare the individual treatment means.



Signaling Pathways and Plant Metabolism

The uptake and assimilation of **ammonium** and urea by plants involve distinct signaling and metabolic pathways.

Ammonium Uptake and Assimilation

Ammonium (NH_4^+) is taken up by plant roots through high-affinity and low-affinity transport systems. Once inside the cell, it is rapidly assimilated into amino acids, primarily in the roots,

through the glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle to prevent ammonium toxicity.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Molecular and physiological interactions of urea and nitrate uptake in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Interactions between nitrate and ammonium in their uptake, allocation, assimilation, and signaling in plants. | Semantic Scholar [semanticscholar.org]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Signaling Pathways and Transcriptome Response Signatures Differentiate Ammonium- and Nitrate-supplied Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. youtube.com [youtube.com]
- 12. Plant nitrogen uptake and assimilation: regulation of cellular pH homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. cg.tuwien.ac.at [cg.tuwien.ac.at]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Ammonium-Based Fertilizers Versus Urea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827232#efficacy-of-ammonium-based-fertilizers-vs-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com